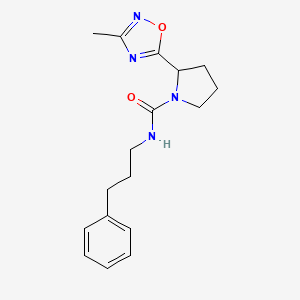

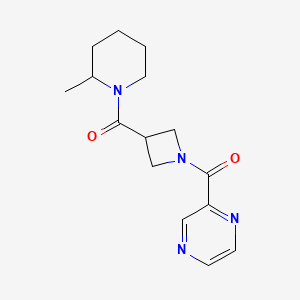

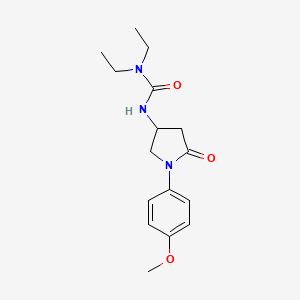

2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the functionalization of various core structures. For instance, the synthesis of 1H-pyrazole-3-carboxamide derivatives is achieved by reacting acid chloride with 2,3-diaminopyridine, yielding good results . Similarly, the synthesis of polyimides and poly(amide-imide) with 1,3,4-oxadiazole-2-pyridyl pendant groups involves the use of a model compound and an ionic liquid as a polymerization solvent . These methods suggest that the synthesis of the compound may involve multiple steps, including the formation of an acid chloride intermediate and the use of specialized solvents or conditions.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various spectroscopic techniques. For example, the structure of N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides was investigated using IR, NMR, and mass spectra . The presence of stereogenic centers and their configurations were assigned based on NMR analysis. This indicates that similar techniques could be used to analyze the molecular structure of the compound , with attention to potential stereogenic centers and conformational isomers.

Chemical Reactions Analysis

Chemical reactions involving related compounds can lead to a variety of products. Pyrolysis of 2-(N-substituted carboxamidomethylthio) 5-phenyl-1,3,4-oxadiazole derivatives results in the formation of multiple products, suggesting a free radical mechanism . This implies that the compound may also undergo complex reactions leading to a variety of products, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their solubility, thermal stability, and reactivity. For instance, the synthesized polyimides and poly(amide-imide) are soluble in polar and aprotic solvents and exhibit good thermal stability . The inherent viscosities of these polymers were also measured. These properties are crucial for practical applications, such as the removal of Co(II) from aqueous solutions. The compound may share similar solubility and thermal properties, which could be relevant for its potential applications.

Scientific Research Applications

Oxadiazole Derivatives in Scientific Research

Oxadiazole derivatives are explored extensively for their therapeutic potentials. The peculiar structure of the 1,3,4-oxadiazole ring, featuring pyridine-like nitrogen atoms, enables effective binding with various enzymes and receptors in biological systems through multiple weak interactions. This has led to a significant interest in developing 1,3,4-oxadiazole-based compounds for medicinal chemistry applications, including anticancer, antifungal, antibacterial, antitubercular, and anti-inflammatory agents, among others (Verma et al., 2019). The diverse bioactivities of these compounds contribute to their high developmental value in the discovery of new therapeutic agents.

Pyrrolidine Carboxamides in Scientific Research

Pyrrolidine carboxamides form another significant class of compounds with a broad spectrum of biological activities. The stereochemistry of such compounds, including phenylpiracetam and its derivatives, has been shown to influence their pharmacological profile significantly. The configuration of the stereocenters in these molecules directly relates to their biological properties, emphasizing the necessity for drug substance purification to obtain the most effective stereoisomer (Veinberg et al., 2015). This highlights the importance of stereochemical considerations in the development of new drugs, especially those targeting the central nervous system.

properties

IUPAC Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-13-19-16(23-20-13)15-10-6-12-21(15)17(22)18-11-5-9-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-12H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJYXWUIPBWMQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCCN2C(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2502291.png)

![2-(5-((2-amino-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2502294.png)

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2502301.png)

![N-phenyl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2502305.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2502306.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2502311.png)